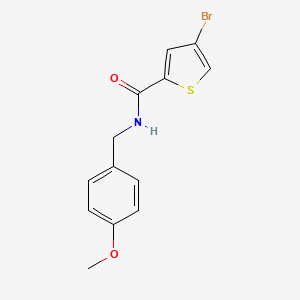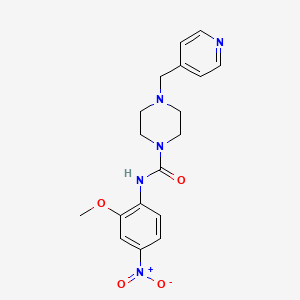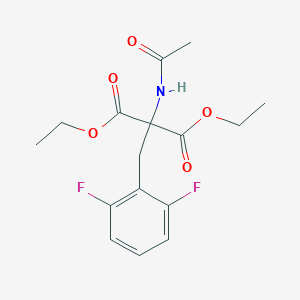
4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMBT and is a member of the thiophene family of compounds.
Mécanisme D'action
The mechanism of action of BMBT is not fully understood. However, it is believed that BMBT exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
BMBT has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. BMBT has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages and monocytes. BMBT has also been shown to reduce the production of reactive oxygen species (ROS) in macrophages, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMBT is its ease of synthesis. BMBT can be synthesized using simple and readily available starting materials. BMBT is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of BMBT is its low solubility in water. This can make it difficult to study the compound in aqueous environments. BMBT is also relatively new, and its full potential has not yet been explored.
Orientations Futures
There are several future directions for the study of BMBT. One direction is the development of new organic semiconductors based on BMBT. These semiconductors could have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another direction is the study of BMBT for its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of BMBT and its potential therapeutic effects.
In conclusion, 4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide is a chemical compound that has potential applications in various fields. Its ease of synthesis and stability make it an attractive compound for scientific research. Further studies are needed to fully understand the potential of BMBT in various fields.
Applications De Recherche Scientifique
BMBT has been extensively studied for its potential applications in various fields. One of the major applications of BMBT is in the field of organic electronics. BMBT has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes.
BMBT has also been studied for its potential applications in the field of medicine. BMBT has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-11-4-2-9(3-5-11)7-15-13(16)12-6-10(14)8-18-12/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHMRMDNZGPGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(4-benzyl-1-piperidinyl)carbonyl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B4791671.png)
![4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4791676.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethyl-3-furoyl)piperazine](/img/structure/B4791679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4791682.png)
![8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)
![3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4791692.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4791711.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4791734.png)
![2-[(3-bromobenzyl)thio]-1-methyl-1H-imidazole hydrochloride](/img/structure/B4791759.png)

![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)
